4-Dimethylaminomethyl-5-hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester
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Overview
Description
4-Dimethylaminomethyl-5-hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminomethyl-5-hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves multiple steps, typically starting with the formation of the indole core. One common method involves the Nenitzescu reaction, where a substituted quinone reacts with an amine to form the indole ring. Subsequent steps include functional group modifications such as methylation, hydroxylation, and esterification to achieve the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminomethyl-5-hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylaminomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Dimethylaminomethyl-5-hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Dimethylaminomethyl-5-hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-(dimethylamino)methyl-5-hydroxy-1-methyl-2-(phenylthio)methyl-1H-indole-3-carboxylic acid ethyl ester: Similar structure with a bromine atom and phenylthio group.
4-Dimethylaminomethyl-5-hydroxybenzofuran-3-yl(4-methoxyphenyl)methanone: Similar functional groups but different core structure.
Uniqueness
4-Dimethylaminomethyl-5-hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups and the indole core
Properties
IUPAC Name |
ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-6-28-22(26)20-14(2)24(15-7-9-16(27-5)10-8-15)18-11-12-19(25)17(21(18)20)13-23(3)4;/h7-12,25H,6,13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWPIKTYRUOJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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